2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide
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Overview
Description
2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide is a complex organic compound with a molecular formula of C16H17NO2S. This compound is known for its unique structural features, which include a methoxy group, a methylphenyl group, and a methylsulfanyl group attached to a benzamide core .
Preparation Methods
The synthesis of 2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol .
Chemical Reactions Analysis
2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide can be compared with other similar compounds, such as:
4-methoxy-N-(4-methylbenzyl)benzamide: This compound shares a similar benzamide core but lacks the methylsulfanyl group, which may result in different chemical and biological properties.
2-methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-methoxy-N-[(4-methylphenyl)methyl]-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-12-4-6-13(7-5-12)11-18-17(19)15-9-8-14(21-3)10-16(15)20-2/h4-10H,11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUNFYXJAPETIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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